molecular formula C25H18O5 B7825239 2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID

2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID

Cat. No.: B7825239
M. Wt: 398.4 g/mol
InChI Key: ZCRUAZRWCCNKDY-UHFFFAOYSA-N
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Description

2-[4,9-Dimethyl-3-(naphthalen-2-yl)-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid is a furochromene derivative featuring a fused furan-chromene core with a naphthalen-2-yl substituent at position 3 and an acetic acid moiety at position 6.

Properties

IUPAC Name

2-(4,9-dimethyl-3-naphthalen-2-yl-7-oxofuro[2,3-f]chromen-8-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O5/c1-13-9-20-23(14(2)18(11-21(26)27)25(28)30-20)24-22(13)19(12-29-24)17-8-7-15-5-3-4-6-16(15)10-17/h3-10,12H,11H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRUAZRWCCNKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID can be achieved through a multicomponent condensation reaction. This method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Chemical Reactions Analysis

2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetic acid side chain.

    Condensation: The furocoumarin moiety allows for condensation reactions with various aldehydes and ketones.

Common reagents and conditions used in these reactions include acidic or basic media, organic solvents like acetonitrile or dichloromethane, and catalysts such as palladium or copper. Major products formed from these reactions include various substituted furocoumarins and their derivatives .

Scientific Research Applications

2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in multicomponent reactions.

    Biology: The compound exhibits significant biological activity and is studied for its potential use in treating various diseases.

    Medicine: Furocoumarins, including this compound, are used as active photosensitizers in psoralen and UVA (PUVA) therapy for treating skin diseases such as psoriasis and vitiligo.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID involves its interaction with DNA and proteins. As a photosensitizer, it absorbs UVA light and forms reactive oxygen species (ROS), which can cause cross-linking of DNA strands and protein-DNA interactions. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA and various enzymes involved in DNA repair and replication pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Furochromene Derivatives

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (naphthalen-2-yl) Naphthalen-2-yl C₂₃H₁₈O₅ 374.39 High aromaticity, enhanced π-π interactions
3-Phenyl analog (CAS 853892-52-1) Phenyl C₂₁H₁₆O₅ 348.35 Moderate solubility, lower steric bulk
4-Methoxyphenyl analog 4-Methoxyphenyl C₂₁H₁₆O₆ 364.35 Electron-rich, H-bond donor capability
4-Fluorophenyl analog (CAS 853892-54-3) 4-Fluorophenyl C₂₁H₁₅FO₅ 366.34 Improved metabolic stability
tert-Butyl analog (CAS 119628-81-8) tert-Butyl C₂₁H₂₀O₅ 352.38 High steric hindrance, reduced solubility

Physicochemical and Pharmacological Implications

  • Solubility : The naphthalen-2-yl group reduces aqueous solubility compared to phenyl or methoxyphenyl analogs but may enhance lipid membrane permeability.
  • Reactivity : The electron-rich naphthalene system could stabilize charge-transfer complexes, influencing redox properties or photostability.
  • Biological Activity : While specific pharmacological data are unavailable, the naphthalen-2-yl group’s extended π-system may improve binding affinity to aromatic-rich enzyme active sites (e.g., cytochrome P450 or kinases) compared to smaller substituents .

Biological Activity

Overview

2-[4,9-DIMETHYL-3-(NAPHTHALEN-2-YL)-7-OXO-7H-FURO[2,3-F]CHROMEN-8-YL]ACETIC ACID is a complex organic compound classified as a furocoumarin. Furocoumarins are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound possesses a unique structure that includes a furo[2,3-f]chromen moiety and has garnered interest for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's IUPAC name is 2-(4,9-dimethyl-3-naphthalen-2-yl-7-oxofuro[2,3-f]chromen-8-yl)acetic acid. Its molecular formula is C25H18O5C_{25}H_{18}O_5, and it features multiple functional groups that contribute to its biological activity. The presence of the naphthalene group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with DNA and proteins. As a photosensitizer, it absorbs UVA light and generates reactive oxygen species (ROS), which can lead to:

  • DNA Damage : Induces cross-linking of DNA strands, inhibiting replication and transcription.
  • Protein Interactions : Affects various enzymes involved in DNA repair mechanisms.

These interactions can result in apoptosis in cancer cells and have implications for phototherapy in skin diseases such as psoriasis and vitiligo.

Anticancer Properties

Research indicates that furocoumarins exhibit significant anticancer effects. The mechanism involves the induction of apoptosis in various cancer cell lines through DNA damage and cell cycle arrest. For instance:

  • Study Findings : A study demonstrated that compounds similar to this compound can inhibit the proliferation of breast cancer cells by inducing oxidative stress and activating apoptotic pathways .

Antimicrobial Activity

Furocoumarins have shown promising antimicrobial properties against a range of pathogens. The compound's ability to disrupt microbial membranes may contribute to its effectiveness:

  • Case Study : In vitro studies revealed that derivatives of this compound exhibited inhibitory effects on both gram-positive and gram-negative bacteria, suggesting potential as a natural antibiotic .

Anti-inflammatory Effects

The anti-inflammatory properties of furocoumarins are well documented. They may reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways:

  • Research Data : A study highlighted the ability of similar compounds to modulate inflammatory responses in macrophages, indicating their potential use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multicomponent reactions. The process can yield various derivatives that may enhance biological activity or target specificity :

Synthesis MethodYieldKey Reagents
Multicomponent Reaction74%5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, Meldrum’s acid

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